molecular formula C24H21FN4O3 B11247888 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B11247888
M. Wt: 432.4 g/mol
InChI Key: FIXZFRVNEDAZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of dimethylformamide-dimethylacetal (DMF-DMA) with a suitable acetyl compound can lead to the formation of the pyrido[2,3-d]pyrimidine core . Subsequent steps may include methylation and further condensation reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21FN4O3

Molecular Weight

432.4 g/mol

IUPAC Name

2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C24H21FN4O3/c1-14-9-10-17(12-19(14)25)27-20(30)13-28-23(31)21-15(2)11-16(3)26-22(21)29(24(28)32)18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H,27,30)

InChI Key

FIXZFRVNEDAZDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.